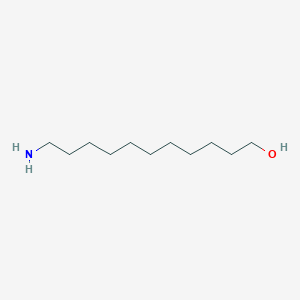
Pyrazolidin-4-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolidin-4-ol dihydrochloride is a useful research compound. Its molecular formula is C3H10Cl2N2O and its molecular weight is 161.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
Pyrazolidin-4-ol derivatives, such as 1-(4-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrobenzylidene) pyrazolidine-3,5-dione and its analogues, have been synthesized and evaluated for their antitubercular properties. These compounds showed significant in vitro activity against Mycobacterium tuberculosis and were also studied for their mechanism of action on various mycobacterial enzymes (Samala et al., 2014).
Synthesis and Biological Applications
Pyrazolidin-4-ol dihydrochloride and its oxo derivatives have been extensively applied in pharmaceutical and agromedical fields due to their unique biological activities. This review elaborates on recent advances in pyrazolone chemistry, particularly focusing on the synthesis methods of pyrazoline and pyrazolidinedione derivatives (Abd-Ella et al., 2022).
Antidiabetic Applications
The synthesis of fluoropyrazolesulfonylurea and thiourea derivatives, which include this compound, has been explored for potential antidiabetic applications. These compounds showed significant antidiabetic activity in preliminary biological screenings (Faidallah et al., 2016).
Synthesis Techniques
Innovative techniques such as microwave-assisted cyclocondensation in aqueous media have been developed for the synthesis of pyrazoline and pyrazolidine derivatives. This method is environmentally friendly and avoids the use of expensive metal catalysts (Ju & Varma, 2005).
Safety and Hazards
The safety information for Pyrazolidin-4-ol dihydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Pyrazolidin-4-ol dihydrochloride is a heterocyclic compound Similar compounds have been tested for their in-vitro anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have demonstrated good to moderate anticancer activity . This suggests that these compounds may interact with their targets in a way that inhibits the growth or proliferation of cancer cells.
Biochemical Pathways
Similar compounds have shown pharmacological potential as antiviral, antimicrobial, and antitumor agents . This suggests that these compounds may affect multiple biochemical pathways related to these biological processes.
Result of Action
Similar compounds have demonstrated good to moderate anticancer activity . This suggests that these compounds may induce cell death or inhibit the growth or proliferation of cancer cells.
Properties
IUPAC Name |
pyrazolidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBDTXBQWXAODC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)

![N-(2,4-dimethoxyphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2504040.png)
![4-[2-[[1-[(2-Methylphenyl)methyl]-3-indolyl]sulfonyl]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2504043.png)

![5-ethyl-3-oxo-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2504045.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![3-((3-Chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504049.png)
![1-(tert-butyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2504050.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenylpropanamide](/img/structure/B2504052.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2504053.png)
